molecular formula C12H15Cl2NO2 B7866822 [(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid

[(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7866822
M. Wt: 276.16 g/mol
InChI Key: MDFPZIIYGUERFM-UHFFFAOYSA-N
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Description

[(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid is an organic compound characterized by the presence of a dichlorobenzyl group, an isopropylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride, isopropylamine, and glycine.

    Step 1 Formation of the Intermediate: 3,4-dichlorobenzyl chloride reacts with isopropylamine in the presence of a base such as sodium hydroxide to form the intermediate [(3,4-Dichloro-benzyl)-isopropyl-amino].

    Step 2 Acylation: The intermediate is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Thiol or amine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, [(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Medicine

This compound may be explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which [(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorobenzyl group may facilitate binding to hydrophobic pockets, while the isopropylamino and acetic acid moieties can form hydrogen bonds and ionic interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid
  • [(3,4-Dichloro-benzyl)-ethyl-amino]-acetic acid
  • [(3,4-Dichloro-benzyl)-propyl-amino]-acetic acid

Uniqueness

[(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid is unique due to the presence of the isopropylamino group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its synthesis, reactivity, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its properties and mechanisms of action can lead to the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-8(2)15(7-12(16)17)6-9-3-4-10(13)11(14)5-9/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFPZIIYGUERFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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